N-(5-bromo-2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Description

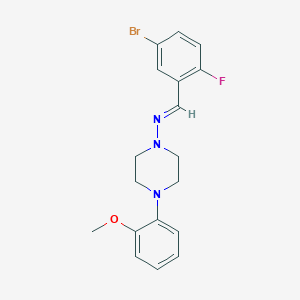

N-(5-bromo-2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 2-methoxyphenyl group and a benzylidene moiety bearing bromo and fluoro substituents. The compound’s structure combines electron-withdrawing halogen atoms (bromo and fluoro) with the electron-donating methoxy group, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(E)-1-(5-bromo-2-fluorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrFN3O/c1-24-18-5-3-2-4-17(18)22-8-10-23(11-9-22)21-13-14-12-15(19)6-7-16(14)20/h2-7,12-13H,8-11H2,1H3/b21-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNZSZMQEIFJGW-FYJGNVAPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC(=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C=CC(=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70417429 | |

| Record name | ST022750 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6067-39-6, 303095-57-0 | |

| Record name | ST022750 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-BROMO-2-FLUOROBENZYLIDENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(5-bromo-2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a compound of interest due to its potential therapeutic applications. It belongs to a class of compounds that exhibit diverse biological activities, including antitumor, antimicrobial, and neuropharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical formula for this compound is . The structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 3.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 4.0 | Cell cycle arrest at G0/G1 phase |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Testing against various bacterial strains revealed effective inhibition of growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Neuropharmacological Effects

This compound has been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Animal studies indicated that the compound may possess anxiolytic properties.

- Behavioral Tests : In the elevated plus maze test, treated animals showed increased time spent in open arms, suggesting reduced anxiety levels.

- Neurotransmitter Modulation : The compound appears to modulate serotonin and dopamine levels in the brain, which are critical for mood regulation.

Case Studies

- Case Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of piperazine-based compounds, including this compound. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity against cancer cells .

- Neuropharmacological Evaluation : A research article investigated the effects of this compound in a mouse model of depression. Results showed a significant reduction in depressive-like behaviors compared to control groups, indicating potential as an antidepressant .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5-bromo-2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can be contextualized by comparing it to related piperazinyl Schiff bases. Below is a detailed analysis:

Substituent Effects on Electronic and Steric Properties

- Bromo and Fluoro Substitution : The 5-bromo-2-fluoro substitution on the benzylidene moiety distinguishes this compound from analogs like N-(3-bromo-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine (CID 9560153), where bromo is at the 3-position and methoxy at the 4-position . Bromine’s electron-withdrawing effect may enhance electrophilicity, while fluorine’s small size and high electronegativity could improve metabolic stability and binding selectivity.

- Methoxy Positioning : The 2-methoxyphenyl group on the piperazine is a conserved feature in several analogs (e.g., CID 5347957, CID 5347967) . This group likely enhances lipophilicity and π-π stacking interactions in receptor binding.

Pharmacokinetic and Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular formula (estimated as C₁₈H₁₈BrFN₃O) suggests a moderate molecular weight (~416 g/mol), comparable to analogs like CID 5347957 (C₁₆H₁₈BrN₃OS, ~394 g/mol) . Fluoro substitution may enhance blood-brain barrier penetration relative to chloro analogs (e.g., CID 303102-20-7, ) .

Table: Key Structural and Functional Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.